molecular formula C15H18N2O4 B1408468 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid CAS No. 1922787-46-9

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid

Cat. No. B1408468
M. Wt: 290.31 g/mol
InChI Key: DNBDMTVETQOXMJ-UHFFFAOYSA-N
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Description

The compound “3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid” is complex. It includes an imidazole ring, which is a five-membered heterocyclic moiety . The compound also contains a propanoic acid group .


Physical And Chemical Properties Analysis

The compound “3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid” has a molecular weight of 276.29 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Antiproliferative Properties

A study focused on the synthesis of novel triphenyltin(IV) compounds using derivatives of propanoic acid, including 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines. The results showed that these organotin(IV) carboxylates exhibited significant cytotoxicity, suggesting their potential in cancer research (Pantelić et al., 2021).

Synthesis of Novel Compounds

Research in 2011 described the synthesis and inhibitory activity of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, including derivatives of the compound . These were evaluated in a microsomal assay for their ability to enhance the biological effects of retinoic acid, demonstrating the compound's utility in biochemical research (Gomaa et al., 2011).

Corrosion Inhibition Studies

A study in 2017 explored amino acid-based imidazolium zwitterions as corrosion inhibitors, including derivatives of 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid. These compounds showed significant inhibition efficiency, indicating their potential application in materials science, specifically in corrosion prevention (Srivastava et al., 2017).

Synthesis for Imaging Hypoxia

Research on the synthesis of radiotracers for detecting hypoxic tumor tissue included derivatives of the compound . This study highlighted the compound's potential application in clinical imaging, particularly in positron emission tomography (PET) for hypoxia imaging (Malik et al., 2012).

Safety And Hazards

The safety data sheet (MSDS) for “3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid” can be found online . It is always recommended to handle chemicals with appropriate safety measures.

Future Directions

The future directions for the research and development of “3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid” and its derivatives could involve exploring their potential biological activities and therapeutic applications, given the wide range of activities exhibited by imidazole derivatives .

properties

IUPAC Name

3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9(2)10-3-5-11(6-4-10)17-14(20)12(16-15(17)21)7-8-13(18)19/h3-6,9,12H,7-8H2,1-2H3,(H,16,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBDMTVETQOXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid

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